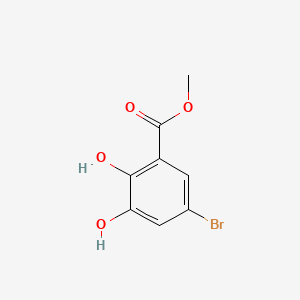

Methyl 5-bromo-2,3-dihydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

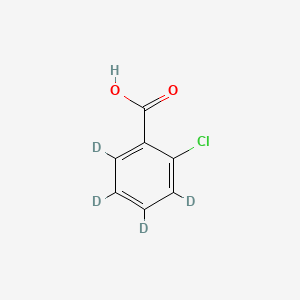

Methyl 5-bromo-2,3-dihydroxybenzoate is a chemical compound with the molecular formula C8H7BrO4 . It has a molecular weight of 247.05 . The compound is a white to off-white powder or crystals .

Molecular Structure Analysis

The InChI code for Methyl 5-bromo-2,3-dihydroxybenzoate is1S/C8H7BrO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3 . This indicates the presence of a methyl group (CH3), a bromine atom (Br), and two hydroxyl groups (OH) in the compound. Physical And Chemical Properties Analysis

Methyl 5-bromo-2,3-dihydroxybenzoate is a white to off-white powder or crystals . It has a molecular weight of 247.05 . The compound is stored at room temperature .Applications De Recherche Scientifique

1. Potential in Psychiatric Medication

Methyl 5-bromo-2,3-dihydroxybenzoate has been studied for its potential use in psychiatric medication. A study conducted by Högberg et al. (1990) explored the synthesis of a series of 5-substituted benzamides, starting from a related compound, 5-bromo-2,3-dimethoxybenzoic acid. These benzamides were found to be potent inhibitors of dopamine D-2 receptors, indicating their potential as antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).

2. Role in Synthesis of Chemical Entities

This compound also plays a role in the synthesis of various chemical entities. For instance, Xu Dong-fang (2000) reported on the synthesis and structural characterization of a closely related compound, 4-bromo-3,5-dihydroxybenzoic acid, which is an intermediate in preparing pyrimidine medicaments (Xu Dong-fang, 2000).

3. Application in Antibiotic Research

Research by Do et al. (2022) on lichen-derived monoaromatic compounds, including derivatives of methyl 5-bromo-2,3-dihydroxybenzoate, revealed potential applications in antibiotic research. These compounds showed significant antimicrobial activity against antibiotic-resistant bacteria, such as Staphylococcus aureus (Do et al., 2022).

4. Contribution to Antioxidant Research

Another study by Li et al. (2011) on bromophenols from the marine red alga Rhodomela confervoides, which includes derivatives of methyl 5-bromo-2,3-dihydroxybenzoate, highlighted their strong antioxidant activities. These natural compounds were more potent than standard antioxidants, suggesting their use in preventing oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).

Safety And Hazards

Methyl 5-bromo-2,3-dihydroxybenzoate is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is also known to cause serious eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

Propriétés

IUPAC Name |

methyl 5-bromo-2,3-dihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADZQRYTHXRMPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700141 |

Source

|

| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2,3-dihydroxybenzoate | |

CAS RN |

105603-49-4 |

Source

|

| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)